molecular formula C₂₀H₂₁N₃O₂.HCl B583668 N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate CAS No. 1239262-52-2

N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate

Cat. No.: B583668
CAS No.: 1239262-52-2
M. Wt: 371.86
InChI Key: LJTSJTWIMOGKRJ-UHFFFAOYSA-N
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Description

N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate is a complex organic compound that features a unique structure combining an indole moiety with a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

Tubastatin A TFA interacts with HDAC6, an enzyme that deacetylates cytoplasmic proteins such as α-tubulin . It inhibits HDAC6 with an IC50 value of 15 nM, showing a 1000-fold selectivity against all other isozymes except HDAC8 . It also inhibits HDAC10 and metallo-β-lactamase domain-containing protein 2 (MBLAC2) .

Cellular Effects

Tubastatin A TFA has been shown to have significant effects on various types of cells and cellular processes. It inhibits the proliferation of fibroblasts in epidural fibrosis through the PI3K/AKT/mTOR signaling pathway . In addition, it has been found to maintain adult skeletal muscle stem cells in a quiescent state ex vivo and improve their engraftment ability in vivo .

Molecular Mechanism

The molecular mechanism of Tubastatin A TFA involves the inhibition of HDAC6, leading to an increase in acetylated α-tubulin levels . This results in the downregulation of the sonic hedgehog pathway, potentially promoting ciliogenesis in cells . It also reduces glioblastoma clonogenicity and migration capacities, and accelerates temozolomide-induced apoptosis .

Temporal Effects in Laboratory Settings

Tubastatin A TFA has been shown to have long-lasting effects in laboratory settings. For instance, post-ischemic TubA treatment improved functional outcomes, reduced brain infarction, and ameliorated neuronal cell death in MCAO rats for at least three days after MCAO .

Dosage Effects in Animal Models

In animal models, the effects of Tubastatin A TFA vary with different dosages. For example, daily treatment of Tubastatin A at 0.5 mg/kg inhibited HDAC6 to promote Tregs suppressive activity in mouse models of inflammation and autoimmunity .

Metabolic Pathways

Tubastatin A TFA is involved in the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell growth, proliferation, differentiation, and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Trifluoroacetate Salt: The final step involves the formation of the trifluoroacetate salt by reacting the compound with trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: LiAlH4, NaBH4.

    Coupling Reagents: EDCI, HOBt.

Major Products Formed

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential role in modulating biological pathways.

    Chemical Biology: The compound serves as a tool to probe the function of specific proteins and enzymes in biological systems.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-indol-5(2H)-yl)methyl)benzamide: Similar structure but lacks the pyrido ring, which may result in different biological activity.

    N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-5(2H)-yl)methyl)benzamide: Similar structure but with a different indole substitution pattern, potentially affecting its interaction with biological targets.

Uniqueness

The unique combination of the indole moiety with the benzamide group and the presence of the trifluoroacetate salt distinguishes N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate from other similar compounds. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2.C2HF3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;3-2(4,5)1(6)7/h2-9,25H,10-13H2,1H3,(H,21,24);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAOVICSJJIYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239262-52-2
Record name Benzamide, N-hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239262-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate
Reactant of Route 2
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate
Reactant of Route 3
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate
Reactant of Route 4
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate
Reactant of Route 5
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate
Reactant of Route 6
Reactant of Route 6
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate

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